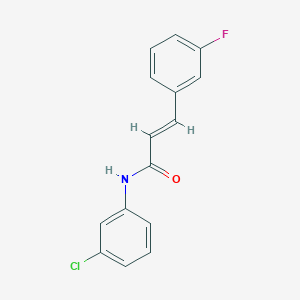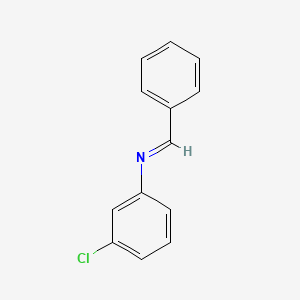![molecular formula C15H13F3N2O4S B11951888 Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate](/img/structure/B11951888.png)
Ethyl {[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The presence of functional groups such as phenyl, trifluoromethyl, and sulfonyl imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.
Introduction of Functional Groups: The phenyl, trifluoromethyl, and sulfonyl groups are introduced through substitution reactions.
Esterification: The final step involves the esterification of acetic acid with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
(4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The phenyl, trifluoromethyl, and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Pyrimidine derivatives are known for their activity against various diseases, including cancer, viral infections, and inflammatory conditions.
Industry
In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of functional groups allows it to form specific interactions with these targets, leading to its biological effects.
相似化合物的比较
Similar Compounds
- (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid methyl ester
- (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid ethyl ester
- (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-butyric acid ethyl ester
Uniqueness
The uniqueness of (4-Phenyl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-acetic acid ethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
属性
分子式 |
C15H13F3N2O4S |
|---|---|
分子量 |
374.3 g/mol |
IUPAC 名称 |
ethyl 2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylacetate |
InChI |
InChI=1S/C15H13F3N2O4S/c1-2-24-13(21)9-25(22,23)14-19-11(10-6-4-3-5-7-10)8-12(20-14)15(16,17)18/h3-8H,2,9H2,1H3 |
InChI 键 |
OKXFPZQLPGPFOM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Dimethylbicyclo[4.1.1]octa-2,4-diene](/img/structure/B11951814.png)

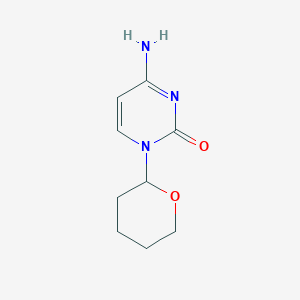
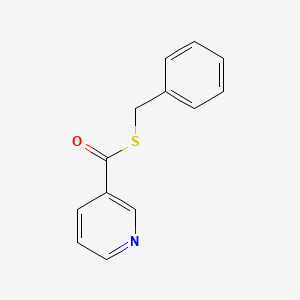
![3-{[(E)-(2-chloro-7-methylquinolin-3-yl)methylidene]amino}-2-phenylquinazolin-4(3H)-one](/img/structure/B11951847.png)
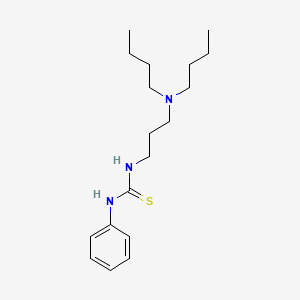

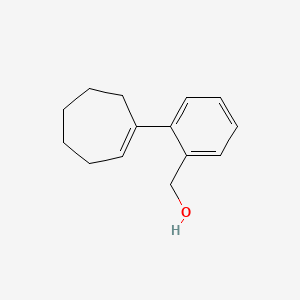
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951881.png)

![methyl (2S)-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11951885.png)

